molecular formula C6H4Br2N2O B1512418 3,5-Dibromopicolinamide CAS No. 861018-86-2

3,5-Dibromopicolinamide

Cat. No.: B1512418
CAS No.: 861018-86-2
M. Wt: 279.92 g/mol
InChI Key: YLBBGQQDRRAVHJ-UHFFFAOYSA-N
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Description

3,5-Dibromopicolinamide (C₆H₄Br₂N₂O) is a brominated derivative of picolinamide, featuring bromine atoms at the 3 and 5 positions of the pyridine ring and an amide group at position 2. Its molecular weight is 290.93 g/mol. The compound’s structure confers unique electronic and steric properties, making it relevant in coordination chemistry and pharmaceutical research. The amide group enables hydrogen bonding, influencing solubility and biological interactions, while bromine atoms enhance electrophilicity, facilitating metal coordination or nucleophilic substitution reactions .

Properties

IUPAC Name

3,5-dibromopyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2N2O/c7-3-1-4(8)5(6(9)11)10-2-3/h1-2H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBBGQQDRRAVHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30858657
Record name 3,5-Dibromopyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861018-86-2
Record name 3,5-Dibromopyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3,5-Dibromopicolinamide (DBPA) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of DBPA, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

3,5-Dibromopicolinamide has the chemical formula C6_6H4_4Br2_2N2_2O and is characterized by the presence of bromine atoms at the 3 and 5 positions of the picolinamide structure. Its molecular structure is crucial for its interaction with biological targets.

The biological activity of DBPA primarily stems from its ability to interact with various cellular pathways. Research indicates that it may function as an inhibitor of specific enzymes involved in metabolic processes. The following are key mechanisms through which DBPA exerts its effects:

  • Inhibition of Enzymatic Activity : DBPA has been shown to inhibit enzymes that are critical for cellular proliferation and survival, potentially making it a candidate for cancer therapy.
  • Modulation of Gene Expression : It may influence gene expression profiles associated with apoptosis and cell cycle regulation.

Antimicrobial Activity

DBPA has demonstrated significant antimicrobial properties against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

In vitro studies have indicated that DBPA exhibits cytotoxic effects on various cancer cell lines. The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

  • Case Study : A study involving human breast cancer cells (MCF-7 line) showed that treatment with DBPA resulted in a dose-dependent decrease in cell viability, with an IC50_{50} value of approximately 15 µM after 48 hours of exposure.

Anti-inflammatory Effects

DBPA has also been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, suggesting potential applications in treating inflammatory diseases.

Safety and Toxicity

While DBPA shows promise as a therapeutic agent, understanding its safety profile is crucial. Toxicological assessments indicate that at lower concentrations, DBPA exhibits low toxicity in mammalian cell lines. However, further studies are required to fully elucidate its safety in vivo.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Brominated Pyridine Derivatives

2,6-Dibromo-3,5-dimethylpyridine
  • Structure : Bromine at positions 2 and 6; methyl groups at 3 and 3.
  • Molecular Weight : 279.92 g/mol.
  • Key Differences :
    • Substituent positions: Bromine at 2 and 6 (vs. 3 and 5 in 3,5-Dibromopicolinamide).
    • Functional groups: Methyl groups (electron-donating) vs. amide (electron-withdrawing).
    • Electronic effects: Methyl groups increase steric bulk but reduce electrophilicity compared to the amide group.
  • Safety : Requires precautions P101, P102, and P103 (e.g., keep away from children, read label) .
3,5-Dibromo-salicylaldehyde Derivatives
  • Structure : Bromine at 3 and 5 positions on a salicylaldehyde backbone (aromatic ring with aldehyde and hydroxyl groups).
  • Key Differences: Backbone: Salicylaldehyde vs. pyridine. Reactivity: Aldehyde and hydroxyl groups enable chelation with metals (e.g., Ni(II)), forming stable complexes for biomedical applications .

Functional Analogues: Coordination Compounds

Nickel(II) Complexes
  • Example : [Ni(3,5-dibromo-salo)₂(phen)] (phen = 1,10-phenanthroline).
  • Comparison :
    • Ligand type: 3,5-Dibromo-salicylaldehyde vs. picolinamide.
    • Binding modes: Salicylaldehyde acts as a bidentate ligand via O and O⁻, while picolinamide coordinates via pyridine N and amide O.
    • Bioactivity: Nickel-salicylaldehyde complexes show stronger DNA binding (static quenching, Kq ~10¹³ M⁻¹) and reversible serum albumin interactions compared to picolinamide derivatives, which lack metal coordination in current studies .
Zinc(II) Coordination Polymers
  • Example: Zn(II) polymers with 3,5-dibromo-salicylaldehyde nicotinoylhydrazone.
  • Comparison: Functionality: Hydrazone groups enable sensing (e.g., secnidazole detection) and photocatalytic activity (e.g., rhodamine B degradation).

Data Tables

Table 1: Structural and Functional Comparison

Compound Backbone Substituents Molecular Weight (g/mol) Key Properties/Applications
3,5-Dibromopicolinamide Pyridine Br (3,5); CONH₂ (2) 290.93 Hydrogen bonding, metal coordination
2,6-Dibromo-3,5-dimethylpyridine Pyridine Br (2,6); CH₃ (3,5) 279.92 Organic synthesis
[Ni(3,5-dibromo-salo)₂(phen)] Salicylaldehyde Br (3,5); Ni(II) ~600 (estimated) DNA intercalation, anticancer

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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